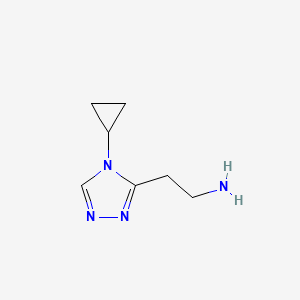![molecular formula C11H12N2O2 B15275476 2-{Imidazo[1,2-a]pyridin-5-yl}butanoic acid](/img/structure/B15275476.png)
2-{Imidazo[1,2-a]pyridin-5-yl}butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{Imidazo[1,2-a]pyridin-5-yl}butanoic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core
Vorbereitungsmethoden
The synthesis of 2-{Imidazo[1,2-a]pyridin-5-yl}butanoic acid typically involves the condensation of 2-aminopyridine with aldehydes or other carbonyl compounds. One common method is the reaction of 2-aminopyridine with an appropriate aldehyde, followed by cyclization to form the imidazo[1,2-a]pyridine core. The resulting intermediate can then be further functionalized to introduce the butanoic acid moiety .
Analyse Chemischer Reaktionen
2-{Imidazo[1,2-a]pyridin-5-yl}butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated derivatives as intermediates.
Cyclization: The imidazo[1,2-a]pyridine core can undergo cyclization reactions to form more complex heterocyclic structures.
Wissenschaftliche Forschungsanwendungen
2-{Imidazo[1,2-a]pyridin-5-yl}butanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis protocols.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of imidazo[1,2-a]pyridine are explored for their therapeutic potential in treating various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials with specific electronic and optical properties
Wirkmechanismus
The mechanism of action of 2-{Imidazo[1,2-a]pyridin-5-yl}butanoic acid involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine core can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
2-{Imidazo[1,2-a]pyridin-5-yl}butanoic acid can be compared to other imidazo[1,2-a]pyridine derivatives, such as:
Zolpidem: Used as a sedative and hypnotic agent.
Alpidem: An anxiolytic drug.
Minodronic acid: Used in the treatment of osteoporosis.
These compounds share the imidazo[1,2-a]pyridine core but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C11H12N2O2 |
|---|---|
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
2-imidazo[1,2-a]pyridin-5-ylbutanoic acid |
InChI |
InChI=1S/C11H12N2O2/c1-2-8(11(14)15)9-4-3-5-10-12-6-7-13(9)10/h3-8H,2H2,1H3,(H,14,15) |
InChI-Schlüssel |
RLACNPIUAXBWPO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC=CC2=NC=CN21)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(Cyclopropylmethyl)[1-(3,4-dimethylphenyl)ethyl]amine](/img/structure/B15275464.png)



